
Methods to avoid cell clumping in Percoll
gradients during centrifugation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Perfucol

Cat. No.: B008524 Get Quote

Technical Support Center: Percoll Gradient
Centrifugation
This technical support guide provides troubleshooting advice and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals avoid cell clumping

during Percoll gradient centrifugation.

Troubleshooting Guide: Preventing Cell Clumping
Cell clumping is a common issue that can significantly impact the purity and viability of isolated

cells. Clumps can trap desired cells, leading to lower yields, and can interfere with the proper

separation of cell populations within the Percoll gradient. The following guide addresses the

primary causes of cell clumping and provides step-by-step solutions.

Issue 1: Cell clumping is observed after preparing the
initial single-cell suspension.
This is the most critical stage to address clumping. A high-quality, single-cell suspension is

essential for successful Percoll gradient separation.

Root Causes & Solutions:

Presence of Extracellular DNA: Damaged or dying cells release DNA, which is sticky and

causes cells to aggregate.[1] This is a primary cause of clumping, especially after tissue
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dissociation or thawing frozen cells.

Solution: Treat the cell suspension with DNase I. This enzyme digests the extracellular

DNA, breaking up existing clumps and preventing new ones from forming.[1]

Over-digestion with Enzymes: Excessive use of enzymes like trypsin during tissue

dissociation can damage cell membranes, leading to cell lysis and the release of DNA.[1]

Solution: Optimize the concentration and incubation time of dissociation enzymes. After

dissociation, wash the cells thoroughly to remove residual enzymes.

Mechanical Stress: Harsh pipetting, vigorous vortexing, or high centrifugation speeds can

damage cells, causing them to lyse and release DNA.[2]

Solution: Handle cells gently at all stages. Use wide-bore pipette tips for resuspension and

keep centrifugation speeds to a minimum required to pellet the cells (e.g., 200-300 x g for

5-10 minutes).[3]

Divalent Cation-Mediated Adhesion: Some cell types adhere to each other in the presence of

divalent cations like Ca²⁺ and Mg²⁺.

Solution: Include a chelating agent such as EDTA in your wash buffers. EDTA binds to

these cations, disrupting cell-cell adhesion.[1] Use buffers that are free of calcium and

magnesium.[4]

Workflow for Preparing a Clump-Free Single-Cell Suspension
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Caption: Troubleshooting workflow for preparing a single-cell suspension.
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Issue 2: Cells form clumps after being layered onto the
Percoll gradient or during centrifugation.
Even with a good starting suspension, clumping can occur within the gradient.

Root Causes & Solutions:

Incorrect Osmolality: Percoll solutions must be made isotonic to the cells (typically ~280-300

mOsm/kg).[5] Hypotonic or hypertonic conditions can stress cells, leading to cell death and

clumping.

Solution: Always prepare your Percoll working solutions by diluting the stock Percoll with

10x PBS or 1.5 M NaCl to make it isotonic before further dilution to your desired

percentages. Use a cell culture medium as a diluent for sensitive cells.[5]

Temperature: Performing the centrifugation at room temperature when cells are sensitive can

reduce viability. Conversely, using cold Percoll with some cell types can promote

aggregation.[6]

Solution: Most protocols recommend performing the entire procedure on ice or at 4°C to

maintain cell viability.[7] However, if clumping persists, consider whether your specific cell

type is prone to cold-induced aggregation and test the procedure at room temperature.

High Cell Concentration: Loading too many cells onto the gradient can increase cell-to-cell

contact and promote aggregation.[7]

Solution: Adhere to recommended cell loading capacities for your tube size. A typical

recommendation is ~10-15 million cells/mL in the loading layer.[7] If you have a large

number of cells, split them across multiple gradients.

Frequently Asked Questions (FAQs)
Q1: What is the most common cause of cell clumping in Percoll gradients?

A1: The most frequent cause is the presence of extracellular DNA released from dead or

damaged cells during the initial cell preparation steps.[1] This sticky DNA acts as a net,

trapping cells together.
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Q2: Can I add DNase I directly to my Percoll gradient layers?

A2: It is generally not recommended to add DNase I directly to the gradient layers as it may

interfere with gradient formation and is less effective than treating the cell suspension

beforehand. The most effective approach is to treat your single-cell suspension with DNase I

for about 15 minutes at room temperature before you layer the cells onto the Percoll gradient.

[3] After incubation, the cells can be washed or directly layered.

Q3: Can I use both DNase I and EDTA to prevent clumping?

A3: Yes, but with caution. DNase I requires divalent cations (like Mg²⁺ and Ca²⁺) for its activity.

EDTA is a chelator that binds these ions. Therefore, they should be used sequentially. First,

treat the cells with DNase I in a buffer containing Mg²⁺ and Ca²⁺. Afterwards, wash the cells

and resuspend them in a Ca²⁺/Mg²⁺-free buffer containing EDTA before proceeding to the next

step.

Q4: My cells still clump even after DNase I treatment. What else can I do?

A4: If DNase I treatment alone is insufficient, consider the following:

Gentle Handling: Ensure you are using wide-bore pipette tips and avoiding vigorous mixing.

[4]

Add EDTA: Your cells might have cation-dependent adhesion. Wash them with a Ca²⁺/Mg²⁺-

free buffer containing 2-5 mM EDTA.[1]

Filter the Cells: Before loading onto the gradient, pass your cell suspension through a 30-70

µm cell strainer to remove any remaining small clumps.[3]

Check Cell Viability: High levels of cell death in your initial sample will continuously release

DNA. Start with the healthiest cells possible.

Q5: What are the optimal centrifugation settings to avoid clumping?

A5: Use a swinging-bucket rotor and ensure that both the acceleration and brake are set to the

lowest setting or turned off.[7] This gentle start and stop prevent disruption of the gradient
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layers and reduce mechanical stress on the cells. A typical centrifugation speed is between 400

and 800 x g for 20-30 minutes.[6][7]

Data Summary Tables
Table 1: Recommended Concentrations of Anti-Clumping Agents

Agent
Working
Concentration

Purpose
Important
Considerations

DNase I 20-100 µg/mL
Digests extracellular

DNA

Requires Mg²⁺ and

Ca²⁺ for activity. Treat

cells for ~15 min at

RT.

EDTA 2-5 mM

Chelates divalent

cations (Ca²⁺, Mg²⁺)

to reduce cell

adhesion

Use in Ca²⁺/Mg²⁺-free

buffers. Will inhibit

DNase I activity.

Table 2: Troubleshooting Summary

Symptom Potential Cause Recommended Action

Viscous, clumpy cell

suspension before gradient

Extracellular DNA from cell

lysis

Treat with DNase I (100

µg/mL) for 15 min at RT.

Clumps persist after DNase I

treatment

Cation-dependent cell

adhesion

Wash cells with Ca²⁺/Mg²⁺-

free buffer containing 2-5 mM

EDTA.

Cells clump after layering on

gradient
Incorrect osmolality of Percoll

Ensure Percoll is made

isotonic with 10x PBS or 1.5 M

NaCl.

Poor separation and clumps at

interfaces

High cell load or harsh

centrifugation

Reduce cell number per

gradient; use low acceleration

and no brake.
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Experimental Protocols
Protocol 1: Preparation of a Single-Cell Suspension with
DNase I Treatment
This protocol is designed to prepare a clump-free single-cell suspension from primary tissue or

a thawed cell pellet before loading onto a Percoll gradient.

Initial Preparation: After enzymatic digestion or thawing, pellet the cells by centrifuging at 300

x g for 5-10 minutes.

Resuspension: Discard the supernatant and gently resuspend the cell pellet in a suitable

buffer (e.g., HBSS or PBS with Ca²⁺ and Mg²⁺).

DNase I Treatment: Add DNase I to a final concentration of 100 µg/mL.[3] Mix gently by

flicking the tube.

Incubation: Incubate the cell suspension at room temperature (15-25°C) for 15 minutes.[3]

Washing: Add at least 10 volumes of Ca²⁺/Mg²⁺-free PBS and pellet the cells again at 300 x

g for 5-10 minutes.

Final Resuspension: Discard the supernatant. If cation-dependent clumping is suspected,

perform an additional wash with Ca²⁺/Mg²⁺-free PBS containing 2 mM EDTA.

Filtration: Resuspend the final cell pellet in the appropriate buffer for layering (e.g., 20%

isotonic Percoll) and pass it through a 40-70 µm cell strainer into a new tube.[3]

Proceed to Gradient: The single-cell suspension is now ready for layering onto the pre-

formed Percoll gradient.

Protocol 2: Percoll Gradient Centrifugation
This protocol describes a general procedure for separating cells using a discontinuous (step)

Percoll gradient.

Prepare Isotonic Percoll: Prepare a stock of 100% isotonic Percoll by mixing 9 parts of

Percoll with 1 part of 10x PBS or 1.5 M NaCl. Keep on ice.
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Prepare Gradient Layers: Dilute the 100% isotonic Percoll with 1x PBS or cell culture

medium to create your desired density layers (e.g., 50%, 40%, 30%).[5]

Create the Gradient: In a centrifuge tube, carefully layer the Percoll solutions, starting with

the highest density at the bottom and sequentially adding layers of decreasing density.[5]

Avoid mixing the layers.

Load Cells: Gently layer your prepared single-cell suspension (from Protocol 1) on top of the

uppermost Percoll layer.[7]

Centrifugation: Centrifuge the tubes at 400-800 x g for 20-30 minutes at 4°C.[7] Crucially,

ensure acceleration and brakes are turned off or set to their lowest setting.

Cell Collection: Carefully aspirate the desired cell layer from the interface between the

Percoll densities using a sterile pipette.
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Caption: Decision tree for selecting the appropriate anti-clumping method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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